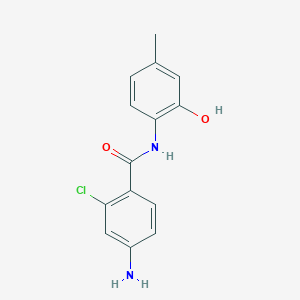

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide

Description

Properties

IUPAC Name |

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15/h2-7,18H,16H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPPFRVAYMICSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with 2-hydroxy-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 4-amino-2-chloro-N-(2-oxo-4-methylphenyl)benzamide.

Reduction: Formation of this compound with an additional amino group.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Crystallographic Comparisons

Substituent Effects

- 4-Amino-2-chloro-N-(2-methylbutan-2-yl)benzamide (): Differs in the N-substituent (2-methylbutan-2-yl vs. 2-hydroxy-4-methylphenyl). Predicted collision cross-section (CCS) values for adducts range from 155.2–166.2 Ų, suggesting moderate molecular size .

- 2-Chloro-N-(4-methoxyphenyl)benzamide (): Substitutions include a 4-methoxy group (electron-donating) instead of 4-amino. The dihedral angle between benzene rings is 79.20°, and the methoxy group lies nearly planar to its ring, affecting molecular packing .

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Replaces the amino group with a nitro group (electron-withdrawing) and substitutes bromine at position 4. The nitro group increases acidity and alters electronic properties compared to the amino group in the target compound .

Crystallographic Data

- 2-Hydroxy-N-(4-methylphenyl)benzamide ():

Exhibits intermolecular hydrogen bonds (O–H···O and N–H···O) with bond lengths of 1.84–2.17 Å. The hydroxy group at position 2 facilitates crystal packing, similar to the target compound’s 2-hydroxy substituent .

Gastrokinetic Agents

- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) (): Shares a 4-amino-5-chloro backbone but includes ethoxy and morpholinylmethyl groups. This highlights how N-substituents (e.g., morpholine) can target specific pathways .

HDAC Inhibitors

- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (): Contains a hydroxamic acid group (N-hydroxy) critical for histone deacetylase (HDAC) inhibition. The target compound lacks this group but shares a benzamide scaffold, illustrating how functional groups dictate therapeutic targets .

Solubility and Bioavailability

- 4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide (): The addition of a sulfamoyl group and furan ring increases molecular weight (C19H17ClN2O5S) and likely enhances solubility via polar interactions, contrasting with the simpler substituents of the target compound .

Biological Activity

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is a compound belonging to the benzamide class, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicine and pharmacology.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related benzamides have demonstrated their effectiveness against various bacterial strains, suggesting that structural modifications can enhance their potency against pathogens .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, analogs of benzamide have shown promising results in inhibiting tumor growth in vitro and in vivo models, with some derivatives displaying IC50 values in the micromolar range against solid tumors .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs). Inhibitors of HDACs are known to induce apoptosis in cancer cells and have been linked to anti-tumor activity. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzamide structure can significantly affect its inhibitory potency .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has potential anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Binding Interactions

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This binding can inhibit enzyme activity or alter receptor functions, leading to downstream effects on cell signaling pathways involved in proliferation and apoptosis .

Cellular Effects

The compound influences various cellular processes such as:

- Cell Proliferation : Inhibition of cancer cell growth.

- Apoptosis : Induction of programmed cell death through HDAC inhibition.

- Inflammation Modulation : Altering the expression of inflammatory cytokines.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound and its analogs:

| Study | Compound Tested | IC50 (µM) | Activity |

|---|---|---|---|

| FNA (related compound) | 1.30 | Antitumor against HepG2 cells | |

| Various derivatives | 0.8 - 1.6 | Antitubercular activity | |

| Benzamide analogs | Varies | Antimicrobial effects |

Structure-Activity Relationship (SAR) Analysis

SAR studies reveal that:

- Substituents at specific positions on the benzene ring can enhance or diminish biological activity.

- The presence of electron-withdrawing or electron-donating groups significantly affects the compound's interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for 4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide, and what purification methods are recommended?

The compound is typically synthesized via a two-step process: (1) coupling of 2-hydroxy-4-methylaniline with 2-chloro-4-nitrobenzoyl chloride under Schotten-Baumann conditions (using a base like NaOH in water/dichloromethane), followed by (2) nitro group reduction using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Key intermediates should be monitored via TLC, and final purity confirmed via melting point analysis and HPLC .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) confirm the structure of this compound?

- ¹H/¹³C NMR : The aromatic protons of the benzamide core appear as distinct multiplets (δ 6.8–8.2 ppm), with characteristic downfield shifts for the hydroxy group (δ 9.5–10.5 ppm, exchangeable with D₂O) and amino group (δ 5.5–6.5 ppm, broad singlet). The methyl group on the phenyl ring resonates as a singlet at δ 2.3–2.5 ppm .

- UV-Vis : The conjugated aromatic system shows absorbance maxima near 260–280 nm (π→π* transitions), with shifts observed in polar solvents due to hydrogen bonding .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ full factorial design evaluates three critical factors: temperature (X₁: 60–100°C), catalyst concentration (X₂: 0.5–2.0 mol%), and reaction time (X₃: 4–12 hours). Response variables include yield (%) and purity (HPLC area%). For example:

Q. What methodological approaches resolve contradictions between theoretical predictions and experimental spectroscopic data?

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (using B3LYP/6-31G* basis set) with experimental data to identify discrepancies in hydrogen bonding or tautomeric forms. For example, deviations in hydroxy proton shifts may indicate intermolecular H-bonding in the crystal lattice .

- Fluorescence Quenching Studies : If experimental fluorescence intensity conflicts with theoretical predictions (e.g., solvatochromic effects), use Stern-Volmer plots to quantify quenching constants and identify competing photophysical pathways (e.g., intersystem crossing) .

Q. How can crystallographic data refine the understanding of hydrogen-bonding networks in this compound?

Single-crystal X-ray diffraction reveals intermolecular H-bonds between the hydroxy group and amide carbonyl (O···H distance: ~1.8–2.0 Å). Lattice energy calculations (e.g., PIXEL method) quantify these interactions, while Hirshfeld surface analysis maps contact contributions. Discrepancies between experimental and simulated powder XRD patterns may indicate polymorphism .

Q. What strategies validate the biological activity of derivatives in preclinical studies?

While the parent compound is not directly studied for bioactivity, derivatives (e.g., N-(2-aminoethyl)-benzamide analogs) are screened against Trypanosoma brucei via enzyme inhibition assays (IC₅₀ determination). Use dose-response curves and molecular docking (AutoDock Vina) to correlate substituent effects (e.g., chloro vs. nitro groups) with binding affinity to target proteins .

Methodological Frameworks

Q. How to integrate computational modeling (e.g., COMSOL Multiphysics) with experimental synthesis?

- Reaction Simulation : Model heat/mass transfer in batch reactors using COMSOL’s “Chemical Reaction Engineering Module” to predict yield under varying agitation rates or solvent ratios.

- AI-Driven Optimization : Train neural networks on historical reaction data (temperature, catalyst, yield) to recommend optimal conditions for novel derivatives .

Q. What statistical methods address batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.